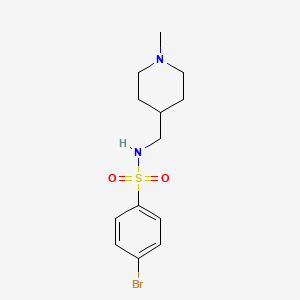
4-bromo-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide, also known as BMS-986205, is a small molecule inhibitor that targets the TYK2 (Tyrosine Kinase 2) enzyme. TYK2 is a member of the JAK (Janus Kinase) family of enzymes that play a crucial role in the signaling pathways of cytokines and growth factors. BMS-986205 has shown promising results in preclinical studies as a potential treatment for autoimmune diseases and cancer.
Mechanism of Action
4-bromo-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide inhibits the activity of TYK2, which is involved in the signaling pathways of several cytokines and growth factors. By inhibiting TYK2, 4-bromo-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide blocks the activation of downstream signaling pathways, which can lead to the suppression of immune responses and the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
4-bromo-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, 4-bromo-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide has been well-tolerated and has shown minimal toxicity. 4-bromo-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide has been shown to reduce inflammation and suppress immune responses in preclinical models of autoimmune diseases. In cancer models, 4-bromo-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide has been shown to inhibit tumor growth and induce tumor cell death.
Advantages and Limitations for Lab Experiments
4-bromo-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide has several advantages for use in laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has good oral bioavailability, which makes it a suitable candidate for in vivo studies. However, 4-bromo-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide has some limitations, including its specificity for TYK2. It may also have off-target effects on other JAK family members, which could limit its therapeutic potential.
Future Directions
There are several potential future directions for research on 4-bromo-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide. One area of focus could be on optimizing the pharmacokinetic properties of the compound to improve its efficacy in vivo. Another area of research could be on developing combination therapies that target multiple signaling pathways involved in autoimmune diseases and cancer. Additionally, further studies could be conducted to investigate the potential use of 4-bromo-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide in other disease indications.
Synthesis Methods
The synthesis of 4-bromo-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide involves several steps, starting with the reaction of 4-bromo-benzenesulfonyl chloride with 1-methylpiperidine to form the intermediate 4-bromo-N-(1-methylpiperidin-4-yl)benzenesulfonamide. This intermediate is then reacted with methyl chloroformate to form the final product, 4-bromo-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide.
Scientific Research Applications
4-bromo-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has shown efficacy in preclinical models of autoimmune diseases such as psoriasis, lupus, and rheumatoid arthritis. 4-bromo-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide has also shown promise as a potential treatment for certain types of cancer, including breast cancer and leukemia.
properties
IUPAC Name |
4-bromo-N-[(1-methylpiperidin-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O2S/c1-16-8-6-11(7-9-16)10-15-19(17,18)13-4-2-12(14)3-5-13/h2-5,11,15H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWSIQWNYGRXLNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CNS(=O)(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Diethyl({[1-(prop-2-yn-1-yl)piperidin-4-yl]methyl})amine](/img/structure/B2977039.png)
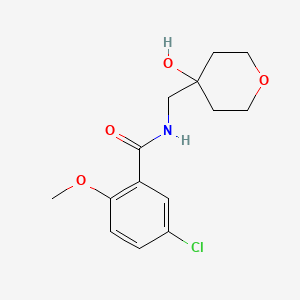
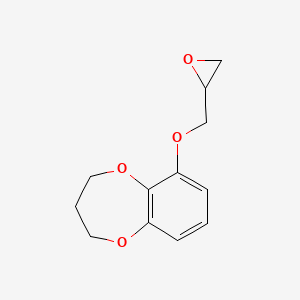
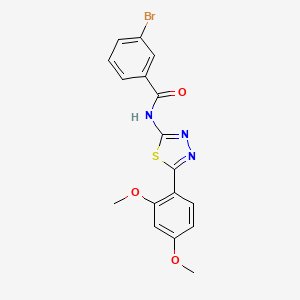
![N-[2-[3-[2-(2-methoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2977045.png)
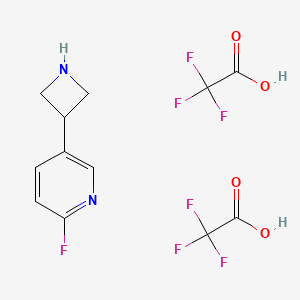
![(r)-1-Imidazo[1,5-a]pyridin-3-yl-ethylamine hydrochloride](/img/structure/B2977048.png)

![3-[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-{[2-(trifluoromethyl)phenyl]methyl}propanamide](/img/structure/B2977054.png)
![N-(2,4-dimethoxyphenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2977056.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2977057.png)


![N,N'-[1,4-phenylenebis(oxyethane-2,1-diyl)]diacetamide](/img/structure/B2977061.png)